5-HT2C Potency and 5-HT2B Counter-Selectivity: (+)-19 vs. Lorcaserin and (−)-19 Enantiomer
5-HT2C agonist-3 (free base) [(+)-19] achieves an EC50 of 24 nM at the 5-HT2C receptor in the Gq calcium flux assay while showing no measurable activity at the 5-HT2B receptor up to 10 µM, translating to >400-fold functional selectivity [1]. In contrast, lorcaserin—a clinically used 5-HT2C agonist—displays only ~100-fold selectivity (5-HT2C EC50 ≈ 9 nM; 5-HT2B EC50 = 943 ± 90 nM in phosphoinositol turnover assays) [1]. The (−)-enantiomer, (−)-19, is substantially less selective, with a 5-HT2C EC50 of 103 nM and 5-HT2B EC50 of 570 nM, yielding only ~5.5-fold selectivity . The full 5-HT2B counter-selectivity of (+)-19 directly addresses the cardiac valvulopathy risk associated with chronic 5-HT2B agonism.
| Evidence Dimension | 5-HT2C potency and 5-HT2B functional selectivity |
|---|---|
| Target Compound Data | (+)-19: 5-HT2C EC50 24 nM (Gq calcium flux, Emax 92%); 5-HT2B no activity up to 10 µM |
| Comparator Or Baseline | Lorcaserin: 5-HT2C EC50 ~9 nM, 5-HT2B EC50 943 ± 90 nM (PI turnover); (−)-19: 5-HT2C EC50 103 nM, 5-HT2B EC50 570 nM |
| Quantified Difference | (+)-19 exhibits >400-fold selectivity over 5-HT2B vs. ~100-fold for lorcaserin and ~5.5-fold for (−)-19 |
| Conditions | Recombinant human 5-HT2 receptors expressed in HEK-293 cells; Gq calcium flux (FLIPR) assay for (+)-19 and (−)-19; phosphoinositol turnover for lorcaserin comparator values reported in same publication |
Why This Matters
Procurement of (+)-19 rather than lorcaserin or the racemic/enantiomeric mixture ensures experiments are conducted with a ligand that minimizes confounding 5-HT2B-driven cardiovascular effects.
- [1] Zhang G, Cheng J, McCorvy JD, Lorello PJ, Caldarone BJ, Roth BL, Kozikowski AP. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. J Med Chem. 2017 Jul 27;60(14):6273-6288. doi: 10.1021/acs.jmedchem.7b00584. PMID: 28657744; PMCID: PMC7374938. View Source
